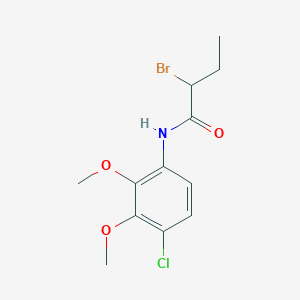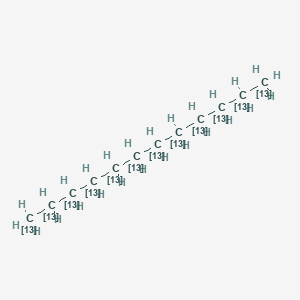
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine
Descripción general
Descripción
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine is a chemical compound that features a pyridine ring substituted with a nitro group and a hexafluoropropan-2-yloxy group
Métodos De Preparación
The synthesis of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine typically involves the reaction of 2,5-dibromopyridine with 1,1,1,3,3,3-hexafluoropropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atoms with the hexafluoropropan-2-yloxy group. The nitro group is then introduced via nitration using a mixture of concentrated nitric and sulfuric acids .
Análisis De Reacciones Químicas
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hexafluoropropan-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of materials with specific properties, such as hydrophobicity and thermal stability.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hexafluoropropan-2-yloxy group can influence the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine include:
2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-3-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a nitro group, which alters its chemical reactivity and applications.
2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine: The presence of a bromine atom instead of a nitro group makes this compound suitable for different types of chemical reactions.
Propiedades
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6N2O3/c9-7(10,11)6(8(12,13)14)19-5-2-1-4(3-15-5)16(17)18/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJARDXCIFHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50846773 | |
| Record name | 2-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50846773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917924-00-6 | |
| Record name | 2-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50846773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)
![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)

![3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1443647.png)
![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)
![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)


![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)

![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)



